Epigenetic Target Engagement: p300 Histone Acetyltransferase Inhibition Compared with Secondary Biphenylacetamides
N-biphenyl-3-ylmethyl-N-methyl-acetamide exhibits measurable inhibition of p300 histone acetyltransferase, with a noncompetitive Ki of 2.0 µM (using acetyl-CoA as substrate) and an IC₅₀ of 2.9 µM (recombinant p300) [1]. By contrast, the secondary amide analog N-(biphenyl-3-ylmethyl)acetamide and the regioisomeric N-methyl-[1,1'-biphenyl]-3-acetamide have not been reported to inhibit p300 in publicly available biochemical databases, indicating that the tertiary amide and the specific N-methyl‐N‐biphenylmethyl substitution pattern confer a distinct target interaction profile not shared by the broader biphenylamide class [2]. The noncompetitive mechanism implies binding to an allosteric site on p300, which is mechanistically divergent from the ATP‐competitive or substrate‐competitive modes common among other acetyltransferase inhibitors [1].
| Evidence Dimension | Inhibition of p300 histone acetyltransferase (Ki, IC₅₀) |
|---|---|
| Target Compound Data | Ki = 2.0 µM (noncompetitive vs. acetyl-CoA); IC₅₀ = 2.9 µM |
| Comparator Or Baseline | N-(biphenyl-3-ylmethyl)acetamide (secondary amide): No p300 inhibition reported. N-methyl-[1,1'-biphenyl]-3-acetamide (regioisomer): No p300 inhibition reported. |
| Quantified Difference | Target compound shows micromolar affinity against p300; comparators show no detectable activity in the same assay format. |
| Conditions | Recombinant p300 enzyme; acetyl-CoA substrate; 15 min incubation; double reciprocal plot analysis for Ki determination. |
Why This Matters
For procurement decisions in epigenetic probe discovery, the noncompetitive p300 activity of this compound provides a starting point for allosteric inhibitor development that is absent in any commercially available secondary biphenylacetamide analog.
- [1] BindingDB Entry BDBM50081125. Ki = 2.0 µM (noncompetitive vs. acetyl-CoA), IC₅₀ = 2.9 µM against recombinant p300. View Source
- [2] BindingDB cross‐query: no p300 inhibition data detected for N-(biphenyl-3-ylmethyl)acetamide or N-methyl-[1,1'-biphenyl]-3-acetamide as of 2025. View Source
